Mass Shift Advantage Over Shorter Deuterated Analogues
The eight‑deuterium substitution on the butyl chain provides a mass shift of +8.05 Da relative to the unlabelled impurity . This exceeds the typical +3 to +5 Da shift of d3‑, d4‑ or d5‑labelled alternatives and moves the IS signal well beyond the isotope envelope of the native analyte, thereby minimising isotopic cross‑talk in multiple reaction monitoring (MRM) experiments [1]. A smaller shift (e.g. d4, ∼+4 Da) would place the IS channel closer to the M+2 or M+4 isotopologue signals of the unlabelled impurity, increasing the risk of signal overlap and compromised quantitative accuracy [1].
| Evidence Dimension | Mass shift vs unlabelled analyte |
|---|---|
| Target Compound Data | +8.05 Da (eight ²H atoms) |
| Comparator Or Baseline | d4‑labelled analogue – hypothetical +4.03 Da (four ²H atoms); unlabelled – 0 Da |
| Quantified Difference | +8.05 Da (target) vs +4.03 Da (d4) or 0 Da (unlabelled) |
| Conditions | Electrospray ionisation triple‑quadrupole LC-MS/MS; MRM acquisition |
Why This Matters
A larger mass shift directly reduces the risk of isotopic cross‑talk from the analyte, which is critical for achieving ≤15% accuracy at the lower limit of quantitation in regulatory bioanalysis.
- [1] E. Ciccimaro, I.A. Blair. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2010, 2(2), 311–341. View Source
